Jaspisamide C
Description
Structure
2D Structure
Properties
CAS No. |
149420-78-0 |
|---|---|
Molecular Formula |
C45H62N4O12 |
Molecular Weight |
851 g/mol |
IUPAC Name |
N-[(E)-11-[(13E,24Z)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H62N4O12/c1-27-13-10-11-16-40-46-34(24-58-40)44-48-35(25-60-44)45-47-33(23-59-45)43(57-9)31(5)36(52)15-12-14-32(51)21-41(54)61-39(27)22-38(55-7)28(2)17-18-37(53)30(4)42(56-8)29(3)19-20-49(6)26-50/h11-12,15-16,19-20,23-32,38-39,42-43,51H,10,13-14,17-18,21-22H2,1-9H3/b15-12+,16-11-,20-19+ |
InChI Key |
XGTLKZLKDQCQIQ-AMFGEKGLSA-N |
SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
Isomeric SMILES |
CC1CC/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)/C=C/CC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)/C=C/N(C)C=O)OC)OC)O)C)OC |
Canonical SMILES |
CC1CCC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)OC)O)C)OC |
Synonyms |
jaspisamide C |
Origin of Product |
United States |
Isolation and Natural Occurrence of Jaspisamide C
Discovery and Initial Isolation from Marine Sponges
Jaspisamide C is a naturally occurring chemical compound belonging to the jaspamide family of cyclic depsipeptides. These compounds have been a subject of interest due to their presence in marine invertebrates. The discovery and isolation of this compound can be traced back to investigations into the chemical constituents of marine sponges of the genus Jaspis.
In 1993, a study on an Okinawan marine sponge, Jaspis sp., led to the isolation of three new cytotoxic macrolides, which were named jaspisamides A, B, and C. researchgate.netmdpi.com This was noted as the first instance of macrolides being isolated from a sponge of this genus. researchgate.net
A few years later, in 1999, an independent investigation as part of a project on bioactive metabolites from sponges in the Vanuatu Islands focused on the species Jaspis splendens. ird.fr The crude ethanolic extract of this sponge showed significant cytotoxicity in in-vitro assays. ird.fr This bioactivity-guided fractionation led to the isolation of the well-known jaspamide, along with two new, minor analogues. ird.fr These new derivatives were identified as jaspamide B and jaspamide C. ird.frnih.gov The researchers noted that these were the first examples of jaspamide derivatives with modifications in the polyketide portion of the molecule. ird.fr
This compound has been isolated from marine sponges belonging to the Jaspidae family. The specific source organisms identified in scientific literature are:
Jaspis sp. : An unspecified species of Jaspis collected from Okinawan waters was the source for the initial discovery of jaspisamides A, B, and C. researchgate.netmdpi.com
Jaspis splendens : This species has been a recurring source for various jaspamide congeners. mdpi.comresearchgate.net Specimens collected from Vanuatu and later from Indonesia have yielded this compound and its relatives. ird.frnih.govmdpi.com
The isolation of this compound and its congeners has occurred in distinct marine environments, highlighting the geographical distribution of the source sponges.
Okinawa, Japan : The first reported isolation of a compound named this compound was from a Jaspis sp. sponge collected in the waters of Okinawa. researchgate.netmdpi.com
Vanuatu Islands : The sponge Jaspis splendens that yielded jaspamide B and C was collected at Tongoa in the Vanuatu Islands in the Pacific Ocean in 1996. ird.fr
Kalimantan, Indonesia : Specimens of Jaspis splendens were also collected from three neighboring islands (Samama, Panjang, and Shoal Islands) in East Kalimantan, Indonesia, at depths of 10 meters. mdpi.com While this specific study focused on the isolation of jaspamides Q and R, it confirms the presence of the Jaspis splendens sponge, a known source of jaspamides, in this region. mdpi.com
Specific Source Organisms (e.g., Jaspis sp., Jaspis splendens)
Methodologies for Extraction and Primary Purification of this compound
The process of isolating this compound involves a multi-step procedure of extraction and purification, guided by bioactivity assays. A general methodology can be compiled from the procedures used on Jaspis splendens.
The sponge material, either fresh or freeze-dried, is first subjected to an extraction process using an organic solvent. ird.frmdpi.com In the case of the Vanuatu specimen, a crude ethanolic extract was initially prepared. ird.fr For the Indonesian specimen, the freeze-dried material was extracted with methanol. mdpi.com
The crude extract then undergoes a partitioning process to separate compounds based on their polarity. A common method involves dissolving the extract in water and partitioning it successively against solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. mdpi.com In the isolation of this compound from the Vanuatu sponge, the process led to a chloroform (B151607) extract which contained the target compounds. ird.fr
This bioactive fraction is then subjected to advanced chromatographic techniques for purification. The separation of individual compounds is typically achieved using a combination of methods:
Column Chromatography : Techniques like Sephadex LH-20 column chromatography are used for initial separation. mdpi.com
High-Performance Liquid Chromatography (HPLC) : Final purification is accomplished using reversed-phase HPLC (RP-HPLC). ird.frmdpi.com In the 1999 study, RP-HPLC of the chloroform extract yielded 70 mg of jaspamide, 4 mg of jaspamide B, and 3.9 mg of jaspamide C. ird.fr
The structure of the isolated this compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ird.frnih.gov
Identification and Co-isolation of this compound with Related Congeners
This compound is typically not found in isolation but rather as part of a suite of related jaspamide compounds. During the fractionation process, it has been co-isolated with several of its congeners.
From the Jaspis splendens sponge collected in Vanuatu, this compound was isolated alongside the parent jaspamide and jaspamide B . ird.frnih.gov A later reinvestigation of Jaspis splendens also reported the presence of jaspamides B and C along with the newly identified jaspamide D, E, F, and G . researchgate.net The initial discovery from the Okinawan Jaspis sp. reported the co-isolation of jaspisamides A, B, and C . researchgate.net
The identification of this compound was established through detailed spectroscopic analysis. ird.fr Mass spectrometry data showed that this compound had pseudomolecular ions at m/z 725-727, which is two mass units higher than that of jaspamide B. ird.fr Analysis of the ¹H NMR spectrum revealed a key difference: the presence of an additional methine proton signal that was absent in jaspamide B. ird.fr This, along with other NMR data, indicated that this compound is the C-5 dihydro derivative of jaspamide B, meaning the ketone group at the C-5 position in jaspamide B is reduced to a hydroxyl group in this compound. ird.fr
Table of this compound Isolation Details
| Feature | Details | Source Reference |
|---|---|---|
| Initial Discovery Year | 1993 (as this compound from Jaspis sp.); 1999 (from J. splendens) | researchgate.net, nih.gov, ird.fr |
| Source Organism(s) | Jaspis sp., Jaspis splendens | researchgate.net, nih.gov, ird.fr |
| Geographical Location(s) | Okinawa (Japan), Tongoa (Vanuatu) | researchgate.net, ird.fr |
| Extraction Solvent | Ethanol, Methanol | mdpi.com, ird.fr |
| Purification Method | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com, ird.fr |
| Co-isolated Congeners | Jaspamide, Jaspamide B, Jaspisamide A, Jaspamide D-G | researchgate.net, researchgate.net, ird.fr |
| Key Identifying Feature | C-5 dihydro derivative of Jaspamide B | ird.fr |
Structural Elucidation and Stereochemical Characterization of Jaspisamide C
Advanced Spectroscopic Techniques for Structural Determinationnih.govscribd.comnih.gov
The foundational step in characterizing a novel compound is the elucidation of its chemical structure, which involves identifying the constituent atoms and their connectivity. numberanalytics.com This is achieved through the combined application of several powerful spectroscopic methods.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)nih.govscribd.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Jaspisamide C, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.
1D NMR Spectroscopy:
¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. The chemical shift (δ) of each proton signal provides information about its electronic environment. For instance, protons attached to carbons adjacent to electronegative atoms or unsaturated systems will appear at a higher chemical shift. The integration of the signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) indicate the number of neighboring protons, providing valuable connectivity information.
¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon atoms in the molecule. libretexts.org The chemical shift of each carbon signal indicates its type (e.g., alkyl, alkenyl, carbonyl). oregonstate.edu Decoupled ¹³C NMR spectra show each unique carbon as a single line, simplifying the spectrum and allowing for a direct count of carbon environments. mnstate.edu
2D NMR Spectroscopy: 2D NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei. Key experiments for this compound would include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out spin systems and building molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing definitive C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is critical for connecting the fragments identified by COSY and for placing quaternary carbons (carbons with no attached protons) and functional groups within the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry and conformation of the molecule.
Table 1: Representative NMR Data for a Hypothetical this compound Fragment
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | COSY Correlations | HMBC Correlations |
| 1 | 172.5 | - | - | H-2, H-3 |
| 2 | 55.2 | 4.5 (dd, 8.0, 4.0) | H-3 | C-1, C-3, C-4 |
| 3 | 35.8 | 2.1 (m) | H-2, H-4 | C-2, C-4, C-5 |
| 4 | 70.1 | 3.8 (t, 6.5) | H-3, H-5 | C-3, C-5 |
| 5 | 40.3 | 1.9 (q, 6.5) | H-4 | C-4, C-6 |
| 6 | 130.2 | 5.5 (d, 9.0) | H-7 | C-5, C-7, C-8 |
| 7 | 128.5 | 5.7 (dt, 9.0, 2.5) | H-6, H-8 | C-6, C-8 |
| 8 | 78.4 | 4.1 (br d, 2.5) | H-7 | C-6, C-7 |
This table is illustrative and does not represent the actual data for this compound.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysisnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the calculation of its molecular formula. uni-saarland.de Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy, enabling the differentiation between compounds with the same nominal mass but different elemental compositions.
The ionization technique employed, such as Electrospray Ionization (ESI), generates a molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The high-resolution measurement of this ion's mass-to-charge ratio (m/z) is used to deduce the elemental formula.
Fragmentation Analysis (Tandem MS or MS/MS): Further structural information is obtained through tandem mass spectrometry (MS/MS). nih.gov In this technique, the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions are then analyzed. The pattern of fragmentation provides a "fingerprint" of the molecule and reveals information about its substructures. uni-saarland.denih.gov By analyzing the mass differences between the precursor ion and the fragment ions, chemists can deduce the sequence of amino acids in a peptide or the arrangement of functional groups in a complex molecule. nih.gov
Table 2: Hypothetical HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Deduced Formula |
| [M+H]⁺ | 750.4025 | 750.4021 | -0.5 | C₄₀H₅₅N₄O₁₀ |
| [M+Na]⁺ | 772.3844 | 772.3840 | -0.5 | C₄₀H₅₄N₄NaO₁₀ |
| Fragment 1 | 545.2977 | 545.2975 | -0.4 | C₂₉H₄₀N₂O₇ |
| Fragment 2 | 206.1048 | 206.1046 | -1.0 | C₁₁H₁₅N₂O₃ |
This table is illustrative and does not represent the actual data for this compound.
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. specac.com
The spectrum shows absorption bands at different wavenumbers (cm⁻¹), which correspond to specific types of bonds and functional groups. core.ac.uk For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as:
Amide groups (N-H and C=O bonds): Indicated by N-H stretching vibrations (around 3300 cm⁻¹) and a strong carbonyl (C=O) stretch (around 1650 cm⁻¹). specac.com
Ester groups (C=O and C-O bonds): Characterized by a strong carbonyl stretch (around 1735 cm⁻¹) and C-O stretching vibrations.
Hydroxyl groups (O-H bonds): Typically appear as a broad absorption band in the region of 3200-3600 cm⁻¹. core.ac.uk
Alkyl groups (C-H bonds): Show stretching vibrations in the 2850-3000 cm⁻¹ region.
Alkene groups (C=C and =C-H bonds): Exhibit C=C stretching around 1640 cm⁻¹ and =C-H stretching just above 3000 cm⁻¹.
Table 3: Typical Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Amide N-H Stretch | 3500-3100 | Medium |
| Alcohol/Phenol O-H Stretch | 3600-3200 | Strong, Broad |
| C-H Stretch (sp³, alkane) | 3000-2850 | Strong |
| C-H Stretch (sp², alkene) | 3100-3000 | Medium |
| Ester C=O Stretch | 1750-1730 | Strong |
| Amide C=O Stretch | 1670-1640 | Strong |
| C=C Stretch (alkene) | 1680-1620 | Variable |
This is a generalized table of IR frequencies. uc.edu
Elucidation of Absolute Stereochemistrynih.govscribd.com
Once the planar structure of this compound is established, the next critical step is to determine the three-dimensional arrangement of its atoms, known as its absolute stereochemistry. yale.edulibretexts.org This is particularly important for bioactive molecules, as the biological activity is often dependent on a specific stereoisomer.
Application of Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)scribd.com
Chiroptical methods are a group of techniques that rely on the differential interaction of chiral molecules with polarized light. numberanalytics.com
Optical Rotation: This measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. frontiersin.orgmgcub.ac.in The specific rotation, [α]D, is a characteristic physical property of a chiral molecule and is measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. uni-duesseldorf.de The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, but does not directly reveal the absolute configuration.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. numberanalytics.commgcub.ac.in The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, can provide detailed information about the absolute configuration and conformation of the molecule. cas.cz By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of stereocenters can often be assigned. nih.gov
Chemical Derivatization and Degradation Studies (e.g., Mosher's esters, Marfey's method)scribd.comfrontiersin.org
When chiroptical methods alone are insufficient, chemical methods are employed to determine the absolute configuration of specific stereocenters.
Mosher's Ester Analysis: This is a widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines. usm.edunih.gov The chiral substrate is reacted with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters or amides. usm.edu The ¹H NMR spectra of these two diastereomers will show small but consistent differences in the chemical shifts of the protons near the newly formed ester/amide linkage. By analyzing the pattern of these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol or amine can be determined. nih.gov
Marfey's Method: This method is specifically designed to determine the absolute configuration of amino acids. mdpi.com The process involves the complete hydrolysis of the peptide (like this compound) into its constituent amino acids. These amino acids are then reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDLA). nih.gov The resulting diastereomeric derivatives are then separated and analyzed by chromatography (typically HPLC). By comparing the retention times of the derivatives from the natural product with those of authentic D- and L-amino acid standards derivatized in the same way, the absolute configuration of each amino acid in the original peptide can be unambiguously assigned. mdpi.com An "advanced" version of Marfey's method utilizes LC-MS for detection, which is particularly useful for identifying unusual amino acids for which standards may not be available. mdpi.com
X-ray Diffraction Analysis of this compound
However, significant insights into the probable three-dimensional structure and binding mode of jaspisamides have been achieved through the X-ray crystallographic studies of the closely related Jaspisamide A (also known as Jasplakinolide) in a complex with actin. wisc.edurcsb.org These studies, conducted at high resolutions of up to 1.6 Å, have been instrumental in revealing the absolute stereochemistry and the molecular interactions of the jaspamide scaffold with its biological target. wisc.edurcsb.org Given the structural similarities, these findings serve as a robust model for understanding the likely spatial arrangement of this compound.
The analysis of the Jaspisamide A-actin co-crystal structure has shown that the trisoxazole ring of the macrolide interacts with subdomain 1 of actin, while its aliphatic side chain inserts into a hydrophobic pocket between subdomains 1 and 3. wisc.edu This binding mechanism is remarkably similar to that of actin-capping proteins like gelsolin. wisc.edu
Comparative Structural Analysis with Other Jaspamides and Related Trisoxazole Macrolides
This compound is part of a larger family of marine-derived macrolides that share a characteristic trisoxazole ring system integrated into a macrolide ring, with a variable aliphatic side chain. mdpi.comabdn.ac.uknih.gov A comparative analysis with other members of this family, such as Jaspisamide A, Jaspisamide B, and the kabiramides, highlights both conserved structural motifs and unique chemical features.
Key Structural Features of Trisoxazole Macrolides:
Trisoxazole Core: The presence of three contiguous 2,4-disubstituted oxazole (B20620) rings is a defining feature of this class of compounds. abdn.ac.uk
Macrolide Ring: The trisoxazole system is part of a larger lactone ring.
Aliphatic Side Chain: An extended side chain, often terminating in a functionalized group like an N-methyl-N-vinylformamide, is appended to the macrolide ring. abdn.ac.uk
The primary structural data for this compound, as reported in its initial isolation, distinguishes it from Jaspisamides A and B. researchgate.netresearchgate.net While detailed side-by-side spectroscopic data in a single publication is scarce, the original isolation paper provides the basis for these structural assignments. researchgate.netresearchgate.net
The table below provides a comparison of the molecular formulas and weights of this compound and the closely related Jaspisamide A.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Notes |
| Jaspisamide A | C48H64N4O13 | Not specified in provided snippets | Also known as Jasplakinolide (B32604). Co-crystal structure with actin has been solved. wisc.edurcsb.org |
| This compound | C45H62N4O12 | 851.0 | Contains a trisoxazole ring system. vulcanchem.com |
The stereochemistry of these macrolides is complex, with multiple chiral centers. The absolute configuration of several trisoxazole macrolides, including Jaspisamide A and Kabiramide C, has been determined through X-ray crystallography of their co-crystals with actin. wisc.edu For instance, the absolute stereochemistry of the chiral centers in Jaspisamide A has been defined as 3S, 5S, 8R, 9S, 23R, 24S, 26S, 27S, 31R, and 32R. wisc.edu These established configurations provide a critical reference for assigning the stereochemistry of other related compounds like this compound through comparative analysis of spectroscopic data, particularly NMR. abdn.ac.uk
Differences in the side chains and substitutions on the macrolide ring among the jaspamides and other trisoxazole macrolides like the kabiramides, mycalolides, and ulapualides lead to variations in their biological activity profiles, though they generally all target actin. mdpi.com
Chemical Modification, Analogues, and Structure Activity Relationship Sar Studies of Jaspisamide C
Design and Synthesis of Jaspisamide C Derivatives and Analogues
The creation of this compound analogues is a key strategy for exploring its chemical space and identifying derivatives with potentially enhanced or more selective biological activities. Synthetic efforts are typically directed at three main structural regions of the molecule. mdpi.com
Modifications of the Macrolide Ring System
The 14-membered macrolide ring is a defining feature of this compound and its relatives. nih.gov This scaffold is multifunctional and contains both reactive and non-reactive sites suitable for chemical alteration. mdpi.com A crucial component integrated within the macrolide ring is the trisoxazole system, which is a hallmark of this class of marine toxins. nih.gov
Key modifications and structural aspects of the macrolide ring include:
Trisoxazole Core : The three contiguous oxazole (B20620) rings form a planar and rigid segment within the macrocycle. pnas.org This planarity is critical for the molecule's interaction with its biological target, actin. nih.gov
Substituent Orientation : The stereochemistry of substituents on the macrolide ring, such as the methoxy (B1213986) group at the C9 position in related compounds like Jaspisamide A and Kabiramide C, significantly influences the ring's conformation. pnas.org
Ring Cyclization : Total synthesis approaches often involve macrolactonization as a key step, for instance, using methods like ring-closing metathesis to form the macrocyclic structure. mdpi.com
Genetic Engineering : The genes encoding for polyketide synthases (PKSs), the enzymes responsible for building the macrolactone ring, can be manipulated to produce novel macrolide structures that are difficult to achieve through chemical synthesis alone. nih.gov
Alterations of Amino Acid Residues (e.g., Bromination Pattern)
This compound is a cyclodepsipeptide, meaning its structure is composed of amino acid and hydroxy acid residues linked by peptide and ester bonds. Modification of these amino acid components is a common strategy for creating analogues. nih.gov
Amino Acid Substitution : The synthesis of simplified analogues often involves replacing complex or unusual amino acids with more common ones to gauge their importance for bioactivity. mdpi.com
Bromination : Many related natural products feature brominated amino acid residues, such as 6-bromotryptophan or 2-bromoabrine. mdpi.com The synthesis of halogenated amino acids is a specialized field, with methods available to incorporate bromine into tryptophan and other residues. mdpi.comopenstax.org Studies on related compounds have shown that the presence and position of bromine can be important, though in some cases, its removal does not eliminate antimicrobial activity but may affect the peptide's stability against proteases. mdpi.com
Polyketide Side Chain Derivatization
This compound possesses an aliphatic side chain derived from a polyketide biosynthetic pathway. sciepublish.comnih.gov This side chain is crucial for its biological function.
Functionality : The side chain terminates in a characteristic N-methyl-N-vinylformamide moiety in many related toxins, and this feature is important for biological activity. pnas.org
Synthesis Strategies : The generation of analogues with modified side chains can be achieved through chemoenzymatic approaches, where synthetic precursors are incorporated by polyketide synthase (PKS) machinery. nih.gov This allows for the creation of derivatives with unnatural functional groups designed to enhance bioactivity. nih.gov
Importance of the Tail : X-ray crystallography studies of the closely related Jaspisamide A and Kabiramide C bound to actin reveal that this aliphatic side chain is inserted into a hydrophobic cavity of the protein. nih.govpnas.org This highlights the critical role of the side chain in the molecule's mechanism of action.
Elucidation of Structure-Activity Relationships (SAR) for this compound and Its Analogues
Structure-activity relationship (SAR) studies aim to connect the specific chemical features of this compound and its analogues to their biological potency. nih.govresearchgate.net By systematically altering the molecule's structure and measuring the resulting changes in activity, researchers can identify the key components responsible for its effects. nih.gov
Correlation Between Structural Features and Biological Potency
Through the synthesis and biological evaluation of various analogues, a preliminary SAR profile for the jaspisamide family has been established. mdpi.com
Key findings include:
The trisoxazole ring system is fundamental for activity, acting as a critical binding element. nih.gov
The aliphatic side chain is essential for anchoring the molecule to its target. X-ray structures confirm it inserts into a hydrophobic cleft on actin. nih.govpnas.org
Modifications to the amino acid residues can have a significant impact. For example, in the related compound jasplakinolide (B32604), oxidation or derivatization of the brominated tryptophan or β-tyrosine groups has been shown to decrease potency. mdpi.com
Table 1: Summary of Structure-Activity Relationship Findings for Jaspisamide Analogues
| Structural Region | Modification | Impact on Biological Potency | Source |
|---|---|---|---|
| Macrolide Ring | Trisoxazole System | Essential for actin binding | nih.gov |
| C9-OMe Stereochemistry | Influences ring conformation | pnas.org | |
| Amino Acid Residues | Oxidation/Derivatization of Brominated Residues | Decreased potency | mdpi.com |
| Polyketide Side Chain | Removal of the side chain | Loss of actin-depolymerizing properties | pnas.org |
| N-vinyl formamide (B127407) moiety | Important for activity | pnas.org |
Identification of Pharmacophoric Elements
A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. jppres.comresearchgate.netnih.gov For this compound and related trisoxazole macrolides, the pharmacophore can be defined based on their interaction with actin.
The key pharmacophoric elements identified from structural and SAR studies are:
The Planar Trisoxazole Moiety : This rigid, planar system forms a crucial interaction surface. X-ray crystallography shows that it binds to subdomain 1 of G-actin. nih.gov
The Hydrophobic Aliphatic Tail : This side chain acts as a second critical element. It inserts into the hydrophobic cavity located between subdomains 1 and 3 of actin. nih.govpnas.org
These two elements—the planar binding head and the hydrophobic anchoring tail—constitute the primary pharmacophore of this class of toxins. Their specific spatial arrangement, dictated by the macrolide backbone, is essential for high-affinity binding and subsequent disruption of actin dynamics.
Development of Simplified this compound Analogues and Hybrid Structures
The structural complexity of natural products like this compound presents significant challenges for total synthesis and subsequent medicinal chemistry efforts. Consequently, researchers have focused on developing simplified analogues that retain the core pharmacophore responsible for biological activity while being more synthetically accessible. This approach facilitates more extensive Structure-Activity Relationship (SAR) studies, aiming to identify the key structural motifs required for potent bioactivity. nih.govrsc.org
Initial studies on the Jaspisamide family, including this compound, which was first isolated from an Okinawan marine sponge of the genus Jaspis, revealed potent cytotoxic activities. researchgate.net The core structure features a macrolide ring, a complex polyketide chain, and unique amino acid residues. Research into related actin-binding compounds has shown that significant simplification is often possible. For instance, studies on Jasplakinolide (Jaspamide), a closely related cyclodepsipeptide, have explored the effects of modifying the macrocyclic ring and the β-tyrosine residue to understand their contributions to actin-stabilizing effects. nih.gov
Key strategies in the development of simplified analogues include:
Truncation of the Macrocycle: Reducing the size of the macrolide ring to its essential components.
Side-Chain Modification: Altering the length and functionality of the polyketide-derived side chains.
Amino Acid Substitution: Replacing the complex amino acid units with simpler, more readily available building blocks.
Following these principles, various simplified analogues of the broader jaspamide and trisoxazole macrolide families have been synthesized. These studies have demonstrated that even truncated structures, such as synthetic tail analogues of related compounds like Aplyronine C and Mycalolide B, can retain significant actin-binding and depolymerizing activity. researchgate.net This suggests that the side chain of this compound is a critical component for its interaction with actin.
The concept of hybrid structures involves combining pharmacophoric elements from two or more different molecules to create a new chemical entity with potentially enhanced or novel biological activity. chimia.chmdpi.com This strategy aims to leverage the distinct binding interactions of different parent compounds to achieve improved potency, selectivity, or a modified mechanism of action. mdpi.comscielo.br For actin-targeting agents, a promising approach is to create hybrids from two different classes of actin-binding molecules. For example, researchers have designed and synthesized simplified hybrids of rhizopodin (B1263428) and bistramide, two other potent G-actin binding natural products. These hybrids were designed to bridge the binding sites of both parent molecules on the actin surface, demonstrating that a modular approach combining key fragments can lead to potent new antiproliferative agents. While specific hybrid structures based on this compound are not extensively reported, the successful application of this strategy to other actin-binding macrolides provides a clear blueprint for future design.
A summary of representative simplified and hybrid analogue strategies for actin-binding macrolides, relevant to this compound, is presented below.
| Analogue Strategy | Parent Compound Class | Key Modification(s) | Objective | Reference |
| Simplified Analogue | Jasplakinolide (Jaspamide) | Modifications to the macrocycle and β-tyrosine | Identify the minimal pharmacophoric core | nih.gov |
| Simplified Analogue | Mycalolide B | Synthesis of the side chain only | Determine the activity of the truncated structure | researchgate.net |
| Hybrid Structure | Rhizopodin-Bistramide | Combination of key binding fragments from both molecules | Target both binding sites on actin simultaneously | |
| Hybrid Structure | Nostocarboline-Ciprofloxacin | Linking a natural product with a synthetic antibiotic | Broaden the spectrum of biological activity | chimia.ch |
Computational Chemistry and In Silico Design of this compound Analogues
Computational chemistry and in silico design have become indispensable tools for accelerating the drug discovery process for complex natural products like this compound. oncodesign-services.comrsc.org These methods allow for the rational design of novel analogues and provide deep insights into the molecular basis of their biological activity, helping to prioritize synthetic targets and reduce the reliance on time-consuming trial-and-error synthesis. nih.gov
The foundation of in silico design for this compound analogues lies in understanding its molecular target, actin. High-resolution X-ray crystal structures of actin in complex with closely related trisoxazole macrolides, such as Jaspisamide A and Kabiramide C, have been determined. researchgate.net These structures reveal that the compounds bind in a hydrophobic cleft between actin subdomains 1 and 3. Specifically, the trisoxazole ring system interacts with subdomain 1, while the aliphatic side chain inserts deep into the hydrophobic cavity. researchgate.net This detailed structural information provides a precise blueprint for computational modeling.
Molecular docking is a primary computational technique used in this context. mdpi.comnih.gov It predicts the preferred orientation and binding affinity of a ligand when bound to its macromolecular target. For this compound analogues, docking studies can:
Predict how structural modifications will affect the binding mode and affinity for actin.
Screen virtual libraries of designed analogues to identify the most promising candidates for synthesis. frontiersin.org
Rationalize observed Structure-Activity Relationship (SAR) data. For example, docking can explain why certain modifications lead to a loss of activity by showing that the analogue fails to make key hydrogen bonds or hydrophobic interactions within the binding pocket. plos.org
Molecular Dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex. oncodesign-services.com MD simulations can assess the stability of the docked conformation over time, revealing how the protein and ligand adapt to each other. This is particularly important for flexible molecules like this compound and can provide a more accurate estimation of binding free energies.
The general workflow for the in silico design of this compound analogues involves several steps:
Target Preparation: Using the crystal structure of the actin-Jaspisamide A complex as a template.
Analogue Design: Creating a virtual library of this compound analogues with specific modifications (e.g., simplified rings, altered side chains, hybrid structures). nih.gov
Molecular Docking: Docking the designed analogues into the actin binding site to predict their binding poses and score their potential affinities.
SAR Analysis: Correlating the docking scores and predicted interactions with the structural changes to build a predictive SAR model. plos.org
Prioritization: Selecting the highest-ranking virtual hits for chemical synthesis and biological evaluation.
This in silico approach has been successfully applied to design simplified hybrids of other actin-binding agents, where computational analyses guided the selection of fragments to combine, leading to novel and potent compounds.
| Computational Method | Application for this compound Analogue Design | Key Insights Provided | Representative References |
| Molecular Docking | Predicting binding modes of virtual analogues in the actin cleft. | Binding affinity scores, key interacting residues, rationalization of SAR. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-actin complex over time. | Dynamic behavior, conformational stability, refined binding energy calculations. | oncodesign-services.com |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for binding. | A 3D template for designing novel scaffolds that fit the actin binding site. | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Building statistical models that correlate chemical structure with biological activity. | Predictive models to estimate the activity of unsynthesized compounds. | oncodesign-services.com |
Molecular and Cellular Biological Activities of Jaspisamide C
In Vitro Cellular Effects and Antiproliferative Activity in Model Cell Systems
Jaspisamide C exhibits potent antiproliferative activity against various cancer cell lines. nih.govmdpi.com Studies on jaspamide derivatives have consistently shown strong cytotoxic effects, with IC50 values often in the nanomolar range. nih.gov For instance, jaspamide derivatives have demonstrated potent activity against the mouse lymphoma (L5178Y) cell line, with IC50 values below 0.1 μg/mL. nih.gov The antiproliferative activity of the jaspamide family has been observed against human breast adenocarcinoma (MCF-7) and colon carcinoma (H-29) cell lines, with IC50 values ranging from 0.01 to 33 µM. nih.gov
Cytostatic and Cytotoxic Mechanisms at the Cellular Level
The primary mechanism behind the cellular effects of this compound is its interaction with the actin cytoskeleton. researchgate.netresearchgate.net It functions as a potent microfilament destabilizing agent by disrupting the normal assembly of actin filaments and inducing the depolymerization of existing filamentous actin (F-actin). This disruption of actin dynamics interferes with essential cellular processes that rely on a functional cytoskeleton, such as cell division, motility, and intracellular transport, ultimately leading to cell death. vulcanchem.com
Cytostatic agents inhibit cell growth and multiplication, while cytotoxic effects lead to cell death. wikipedia.org this compound exhibits both cytostatic and cytotoxic properties. wikipedia.org At lower concentrations, it can arrest cell growth by interfering with the actin-dependent processes necessary for cell cycle progression. pnas.org At higher concentrations, its profound disruption of the cytoskeleton leads to programmed cell death. researchgate.netpnas.org
Table 1: Cytotoxic Activities of Jaspamide Derivatives
| Cell Line | Compound | IC50 Value |
|---|---|---|
| Mouse Lymphoma (L5178Y) | Jaspamide Derivatives | <0.1 μg/mL (<0.16 μM) |
| Human Breast Adenocarcinoma (MCF-7) | Jaspamide Congeners | 0.01 - 33 μM |
Modulation of Cell Cycle Progression and Checkpoints
The cell cycle is a regulated series of events that leads to cell division, with checkpoints ensuring the fidelity of this process. frontiersin.orgjmedsciences.comnumberanalytics.com Agents that interfere with the cytoskeleton, like this compound, can cause cell cycle arrest. The proper formation and function of the mitotic spindle, which is composed of microtubules but whose dynamics are influenced by the actin cytoskeleton, are critical for the M phase. frontiersin.orgmdpi.com Disruption of the actin cytoskeleton can indirectly affect spindle function and activate the spindle assembly checkpoint, leading to a halt in mitosis. frontiersin.org
While direct studies on this compound's effect on specific cell cycle checkpoints are limited, its known mechanism of actin disruption suggests it would likely cause an arrest in the G2/M phase. researchgate.net This is because the dramatic changes in cell shape and the mechanics of cytokinesis (cell division) are heavily dependent on a dynamic actin cytoskeleton. researchgate.netmdpi.com By inhibiting actin polymerization, this compound prevents the formation of the contractile ring necessary for cytokinesis, thus trapping the cell in the final stages of mitosis.
Induction of Programmed Cell Death Pathways (e.g., Apoptosis via Caspase Activation)
The profound cytotoxic effects of this compound are mediated through the induction of apoptosis, or programmed cell death. researchgate.net Apoptosis is a controlled process involving the activation of a cascade of proteases called caspases. embopress.orgnih.gov There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. frontiersin.orgfrontiersin.org
The disruption of the actin cytoskeleton by this compound is a significant cellular stressor that can trigger the intrinsic apoptotic pathway. researchgate.net This pathway involves the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase. embopress.orgmdpi.comnih.gov Activated caspase-9, in turn, activates executioner caspases like caspase-3 and caspase-7, which are responsible for the cleavage of cellular proteins and the hallmark morphological changes of apoptosis. frontiersin.orgmdpi.com Studies on related actin-disrupting macrolides have shown an increase in the levels of caspases-3/7, supporting this mechanism. researchgate.net
Antimicrofilament Activity and Actin Cytoskeleton Perturbation
This compound is a potent antimicrofilament agent, specifically targeting the actin cytoskeleton. researchgate.netresearchgate.net The actin cytoskeleton is a dynamic network of protein filaments crucial for maintaining cell shape, motility, and division. mdpi.comwisc.edu this compound and its relatives, including the kabiramides, bind to actin with high affinity and specificity. researchgate.netresearchgate.netmdpi.com
High-resolution X-ray crystallography studies of the related compounds kabiramide C and jaspisamide A have revealed the structural basis for their interaction with actin. researchgate.netwisc.edu These macrolides bind to a cleft between subdomains 1 and 3 of the actin monomer (G-actin). researchgate.netwisc.edunih.gov This interaction is mediated by hydrophobic contacts involving the macrolide ring and the insertion of the aliphatic tail into a deep cleft. pnas.orgnih.gov This binding site is also targeted by endogenous actin-regulating proteins like gelsolin. wisc.edunih.gov
Effects on Actin Polymerization Dynamics
Actin exists in a dynamic equilibrium between monomeric G-actin and polymeric F-actin filaments. wisc.edu this compound disrupts this equilibrium by affecting multiple aspects of actin polymerization. vulcanchem.compnas.org
It has been shown to:
Sequester G-actin: By binding to G-actin monomers, this compound prevents their incorporation into growing filaments. researchgate.netresearchgate.net The resulting G-actin-Jaspisamide C complex is extremely stable and long-lived. pnas.orgnih.gov
Inhibit filament growth: The stable G-actin-Jaspisamide C complex can act as a "capping" agent, binding to the fast-growing barbed (+) end of an F-actin filament and blocking further elongation. pnas.orgnih.gov
Sever F-actin: this compound can also bind to actin protomers within an existing F-actin filament, leading to the severing or splitting of the filament. researchgate.netpnas.orgresearchgate.net
At high concentrations, the dominant effects are filament severing and G-actin sequestration, leading to widespread cytoskeleton disassembly. pnas.org At lower, but still cytotoxic concentrations, the primary mechanism is the capping of filament ends by the stable G-actin-Jaspisamide C complex. pnas.org
Disruption of F-actin Architecture and Stress Fiber Formation
The consequences of this compound's effects on actin polymerization are a dramatic disruption of the F-actin architecture within the cell. researchgate.net Stress fibers, which are contractile bundles of F-actin and myosin II, are crucial for cell adhesion and maintaining cell shape. nih.gov Treatment with actin-disrupting agents like this compound leads to the rapid disassembly of these stress fibers. uni-muenchen.de
Microscopy studies of cells treated with related trisoxazole macrolides show a loss of organized F-actin structures and the formation of amorphous actin aggregates. uni-muenchen.de This disruption of the organized actin network leads to changes in cell morphology, loss of adhesion, and inhibition of cell motility, all contributing to the compound's potent cytotoxic effects. uni-muenchen.de
Other Reported Biological Activities of Jaspamides and Their Relevance to this compound (e.g., Antifungal Properties, Ion Channel Modulation)
The jaspamide family of cyclodepsipeptides, originally isolated from marine sponges of the genus Jaspis, is recognized for a range of pronounced biological activities beyond their well-documented cytotoxic and actin-modulating effects. thieme-connect.com These activities, primarily studied in the parent compound, jaspamide (also known as jasplakinolide), include antifungal, insecticidal, and anthelmintic properties. mdpi.comresearchgate.netnih.gov The structural similarity between members of the jaspamide family, including this compound, suggests that they may share some of these biological activities.
Antifungal Properties
The parent compound, jaspamide, was initially identified as a new class of antifungal agent. ebi.ac.uk It has demonstrated potent activity against the pathogenic yeast Candida albicans. ebi.ac.uk Studies have reported that jaspamide is fungicidal against C. albicans, with both a Minimum Inhibitory Concentration (MIC) and a minimum lethal concentration of 25 μg/ml in broth dilution assays. ebi.ac.uk This antifungal action adds another dimension to the bioactivity profile of the jaspamide scaffold. Other natural products isolated from Jaspis sponges, such as isomalabaricane triterpenoids and certain nucleosides, have also displayed antifungal and anticandidal activities, respectively. researchgate.net While specific antifungal testing data for this compound is not widely reported, its structural relation to the potent antifungal agent jaspamide makes it a candidate for similar properties.
Ion Channel Modulation
The potential for jaspamides to interact with ion channels has been explored, primarily in the context of understanding the compound's toxicity mechanisms observed during preclinical trials. researchgate.netebi.ac.uk Research into the effects of jaspamide on cardiac ion channels revealed significant inhibitory activity. researchgate.net In a patch-clamp assay, jaspamide at a concentration of 10 μM was shown to inhibit the activity of the Kv1.5 potassium channel by 98.5%. researchgate.netebi.ac.uk The compound also demonstrated inhibitory effects on other cardiac ion channels, including Cav1.2, Cav3.2, and HCN2. researchgate.netebi.ac.uk Notably, the Kv11.1 (hERG) channel, a common target for cardiotoxic drugs, was only minimally affected. researchgate.netebi.ac.uk These findings suggest that the toxic effects observed in some animal studies may be linked to the compound's impact on cardiomyocyte function through ion channel modulation. ebi.ac.uk The relevance of these findings to this compound lies in the shared cyclodepsipeptide core, which may confer similar ion channel-interacting capabilities.
Differential Biological Activity Across Various Cell Lines and Organisms
The biological activity of the jaspamides, including their potent cytotoxicity, varies significantly across different cancer cell lines and organisms. This differential activity highlights the specificity of their interactions at the cellular level and provides insights into potential therapeutic applications.
Initial screening of the parent compound, jaspamide, by the U.S. National Cancer Institute (NCI) across its 60-cell line panel revealed a significant and selective pattern of cytotoxicity. nih.gov The results indicated particular sensitivity in renal, prostate, and central nervous system (CNS) tumor cell lines. nih.gov Subsequent studies on a wide range of natural and synthetic jaspamide analogues have further detailed this differential activity. For instance, a collection of fifteen jaspamide congeners (isomers B through P) displayed a wide range of antiproliferative activity, with IC₅₀ values between 0.01 and 33 μM against human breast adenocarcinoma (MCF-7) and colon adenocarcinoma (HT-29) cell lines. mdpi.comresearchgate.net
The activity of jaspamides is not uniform even among related compounds. Jasplakinolide (B32604) B, for example, showed extremely potent cytotoxicity against human colorectal adenocarcinoma (HCT-116) cells with a GI₅₀ value of less than 1 nM, yet it did not disrupt microfilaments at a concentration of 80 nM, a mechanism central to the activity of the parent compound. nih.gov This suggests that alternative or additional mechanisms of action may be at play for some analogues.
Studies on specific cell lines have provided more granular data on this differential sensitivity. Jaspamide and its derivatives, Jaspamide Q and R, were potently cytotoxic against the mouse lymphoma (L5178Y) cell line, with IC₅₀ values below 0.1 μg/mL. mdpi.com The parent compound jaspamide also showed cytotoxicity against HeLa and HepG2 cells, with IC₅₀ values of 1.76 μg/mL and 1.36 μg/mL, respectively. rsc.org Furthermore, exposure of promyelocytic HL-60 cells and human monocytes to nanomolar concentrations of jaspamide leads to a dramatic reorganization of the actin cytoskeleton. ebi.ac.uk
The table below summarizes the cytotoxic activity of various jaspamides across a selection of cell lines, illustrating the differential response.
Table 1: Cytotoxicity of Jaspamide Analogues in Various Cell Lines
| Compound | Cell Line | Cell Line Type | Measurement | Value | Reference |
|---|---|---|---|---|---|
| Jaspamide (Jasplakinolide) | Renal, Prostate, CNS panels | Human Cancers | GI₅₀ | Selective Activity | nih.gov |
| Jaspamide Congeners (B-P) | MCF-7 | Human Breast Adenocarcinoma | IC₅₀ | 0.01 - 33 µM | mdpi.comresearchgate.net |
| Jaspamide Congeners (B-P) | HT-29 | Human Colon Adenocarcinoma | IC₅₀ | 0.01 - 33 µM | mdpi.comresearchgate.net |
| Jaspamide (1), Q (2), R (3) | L5178Y | Mouse Lymphoma | IC₅₀ | <0.1 µg/mL (<0.16 µM) | mdpi.com |
| Jasplakinolide B (11) | HCT-116 | Human Colorectal Adenocarcinoma | GI₅₀ | <1 nM | nih.gov |
| Jaspamide | HeLa | Human Cervical Cancer | IC₅₀ | 1.76 ± 0.02 µg/mL | rsc.org |
| Jaspamide | HepG2 | Human Liver Cancer | IC₅₀ | 1.36 ± 0.21 µg/mL | rsc.org |
| Jaspamide | HL-60 | Human Promyelocytic Leukemia | - | Actin Reorganization | ebi.ac.uk |
This variability in biological response underscores the importance of cell-type-specific factors in determining the ultimate effect of this compound and its analogues.
Mechanism of Action Studies of Jaspisamide C
Identification of Primary Molecular Targets: Actin Proteins (G-actin and F-actin)
Jaspisamide C, a member of the trisoxazole macrolide family, demonstrates a high affinity and specificity for actin, the protein that polymerizes to form microfilaments. wisc.edunih.gov These filaments are crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. wisc.edunih.govuni-muenchen.de The primary molecular targets of this compound are both monomeric globular actin (G-actin) and filamentous actin (F-actin). vulcanchem.comresearchgate.net By interacting with both forms of actin, this compound effectively sequesters actin monomers and severs existing filaments, leading to a profound disruption of the cellular actin cytoskeleton. researchgate.netnih.gov This dual activity ultimately contributes to its potent cytotoxic effects. wisc.eduresearchgate.net
The interaction is highly specific, as studies with related compounds have shown binding to actin but not to other tested intracellular proteins. researchgate.net This specificity suggests that this compound and its analogues have evolved to precisely target a critical site on the actin protein. wisc.edu The binding of these macrolides can interfere with the binding of natural actin-regulating proteins, a concept known as "biomolecular mimicry". uni-muenchen.denih.govacs.org
High-Resolution Structural Biology of Actin-Jaspisamide C Complexes
While a crystal structure of this compound specifically complexed with actin is not available, a wealth of information has been derived from high-resolution X-ray crystallographic studies of actin bound to its close structural analogues, Jaspisamide A and Kabiramide C. wisc.edunih.govnih.gov These studies provide a robust proxy for understanding the structural basis of this compound's interaction with actin.
X-ray Crystallographic Analysis of Jaspisamide A/Kabiramide C-Actin Interactions as a Proxy for this compound
X-ray crystal structures of rabbit skeletal muscle actin in complex with Jaspisamide A and Kabiramide C have been solved to resolutions of 1.6 Å and 1.45 Å, respectively. wisc.edunih.govnih.govrcsb.orgrcsb.org These structures reveal that the toxins bind to actin in a 1:1 stoichiometry. researchgate.net The high resolution of these structures provides a detailed atomic-level view of the binding interface. wisc.edurcsb.org The structural data for the Kabiramide C-actin complex, in particular, has been deposited in the Protein Data Bank (PDB) under accession codes 1QZ5 and 4K41. rcsb.orgwwpdb.orgrcsb.orgembl.de
Detailed Analysis of Binding Site Topography (e.g., Cleft between Subdomains 1 and 3)
The binding site for Jaspisamide A and Kabiramide C on the actin monomer is located in a hydrophobic cleft between subdomains 1 and 3. wisc.edunih.govnih.govresearchgate.netproteopedia.org This cleft is a known hotspot for the binding of various actin-binding proteins and other natural toxins. wisc.edunih.gov The macrolide molecule orients itself in a specific manner within this cleft. The trisoxazole ring system, a characteristic feature of this family of compounds, interacts with a hydrophobic patch on subdomain 1. wisc.edunih.govresearchgate.net Concurrently, the long, flexible aliphatic tail of the macrolide inserts deep into the hydrophobic cleft that separates subdomains 1 and 3. wisc.edunih.govresearchgate.net This mode of binding effectively mimics the interaction of certain domains of endogenous actin-binding proteins, such as gelsolin. wisc.edunih.govproteopedia.org
Molecular Interactions: Hydrogen Bonding, Hydrophobic Contacts, and Electrostatic Forces
The stability of the actin-jaspisamide complex is a result of a combination of molecular forces. The interaction is predominantly hydrophobic in nature. nih.govcore.ac.uk The aliphatic tail of the macrolide forms extensive hydrophobic contacts with nonpolar residues lining the cleft between subdomains 1 and 3 of actin. wisc.edupnas.org The macrolide ring also engages in hydrophobic interactions with a surface patch on subdomain 1. wisc.edunih.gov
In addition to hydrophobic forces, hydrogen bonds and electrostatic interactions contribute to the binding specificity and affinity. core.ac.uk For instance, in silico modeling based on the crystal structures has identified potential hydrogen bond acceptor and donor interactions with specific actin residues such as Arg-147, Glu-334, and Asp-25. core.ac.uk The total buried surface area upon binding of Kabiramide C to actin is approximately 1,480 Ų, indicating a substantial and intimate interface between the two molecules. wisc.edu
Biochemical and Biophysical Characterization of Actin-Jaspisamide C Interaction
Biochemical and biophysical studies have further quantified the interaction between this compound's analogues and actin, providing insights into the affinity and kinetics of this potent binding event.
Binding Affinities and Kinetics
Kinetic studies on the interaction of Kabiramide C with actin reveal a two-step binding process that results in an extremely stable and long-lived complex. nih.govpnas.org The initial binding of the macrolide ring to an exposed hydrophobic patch on an actin protomer is a rapid event. nih.gov This is followed by the insertion of the hydrophobic tail into the cleft between subdomains 1 and 3, which is a high-affinity interaction. wisc.edu
While specific dissociation constants for this compound are not explicitly detailed in the provided search results, studies on synthetic tail analogues of related macrolides provide valuable comparative data. For example, two synthetic tail analogues of aplyronine C were found to bind to G-actin with dissociation constants (Kd) of 285 ± 33 nM and 132 ± 13 nM, respectively. rcsb.orgnih.gov These values indicate a high-affinity interaction, which is consistent with the potent biological effects observed for this class of compounds. The formation of such a stable complex effectively sequesters G-actin and prevents its participation in filament elongation. nih.gov
Effects on Actin Filament Severing and Capping
This compound, a member of the trisoxazole macrolide family, exerts potent cytotoxic effects primarily through the disruption of actin dynamics. Its mechanism involves both the severing of existing actin filaments (F-actin) and the capping of their fast-growing barbed (+) ends. vulcanchem.compnas.org
Research indicates that free this compound can bind to actin protomers within the filamentous structure. pnas.orgnih.gov This interaction induces a conformational change that weakens the longitudinal contacts between actin subunits, leading to the fragmentation or "severing" of the filament. researchgate.net Once a filament is severed, this compound remains strongly bound to the newly exposed (+) end of the actin protomer. pnas.orgpnas.org This binding action effectively "caps" the filament, preventing the addition of new G-actin monomers and thereby halting filament elongation. pnas.orgpnas.org This unregulated capping activity leads to the formation of shorter, dysfunctional actin filaments within the cell. pnas.org
Furthermore, this compound can form a highly stable and long-lived complex with monomeric G-actin. pnas.orgnih.gov This G-actin-Jaspisamide C complex then acts as a potent capping agent itself. It binds to the (+) end of a growing actin filament, blocking further polymerization. pnas.orgpnas.org This dual mechanism—severing F-actin and capping the (+) ends with both free drug and a G-actin-drug complex—makes this compound a powerful inhibitor of actin filament dynamics. pnas.org
| Activity | Mechanism | Outcome |
|---|---|---|
| Actin Filament Severing | Binds to actin protomers within F-actin, weakening subunit interactions. nih.govresearchgate.net | Breakdown of existing actin filaments into shorter fragments. researchgate.net |
| (+) End Capping (by free drug) | Remains bound to the newly exposed barbed (+) end after severing. nih.govpnas.org | Prevents the addition of G-actin monomers, halting filament elongation. pnas.org |
| (+) End Capping (by G-actin complex) | Forms a stable complex with G-actin, which then binds to the (+) end of filaments. pnas.orgwisc.edu | Blocks filament growth and sequesters G-actin monomers. pnas.orgresearchgate.net |
Downstream Signaling Pathways Affected by Actin Disruption
The disruption of the highly organized and dynamic actin cytoskeleton by this compound has profound consequences on numerous cellular signaling pathways and processes that are fundamentally dependent on cytoskeletal integrity. The continuous and regulated assembly and disassembly of actin filaments are crucial for transmitting signals and generating mechanical forces.
Key cellular processes affected by the this compound-induced actin disruption include:
Cell Motility and Protrusion: Lamellipodial protrusion, a critical step in cell migration, is driven by the rapid polymerization of actin filaments at the leading edge. nih.gov By capping the (+) ends and preventing elongation, this compound directly inhibits this process, leading to diminished membrane ruffling and cell protrusion. pnas.org This has a dramatic effect on a cell's ability to move, which is essential for processes like wound healing and immune responses. nih.govfrontiersin.org
Cytokinesis: The division of a cell into two daughter cells relies on the formation of a contractile ring composed primarily of actin and myosin. The inhibition of actin filament growth and the disassembly of existing filaments by this compound interfere with the proper formation and function of this ring, leading to failures in cytokinesis. pnas.orgresearchgate.net
Intracellular Transport: The actin cytoskeleton serves as a network of tracks for the movement of vesicles and organelles within the cell. pnas.org The fragmentation of this network by this compound disrupts intracellular vesicle transport, affecting processes such as secretion and the delivery of proteins and lipids to various cellular compartments. pnas.org
Signal Transduction: The actin cytoskeleton is not merely a structural scaffold but also an active participant in signal transduction. It can act as a mechanical intermediate, for instance, at the immunological synapse, where continued actin flow is required for proper T-cell activation and downstream signaling. frontiersin.org Disruption of actin dynamics can therefore uncouple mechanical cues from their downstream biochemical signaling pathways. frontiersin.org Furthermore, there is evidence that the state of the actin cytoskeleton can influence ion channel activity, such as calcium (Ca²⁺) influx, which is a ubiquitous second messenger in countless signaling cascades. mdpi.com
Comparative Mechanisms with Endogenous Actin-Binding Proteins (e.g., Gelsolin)
The mechanism of action of this compound shows remarkable parallels to the function of the endogenous actin-binding protein Gelsolin, so much so that this compound and related macrolides are considered small-molecule biomimetics of this protein family. pnas.orgnih.gov
Gelsolin is a key regulator of actin filament dynamics, known for its Ca²⁺-activated ability to sever and cap actin filaments. nih.govnih.gov The comparison between this compound and Gelsolin reveals a striking case of functional and structural mimicry:
Binding Site: X-ray crystallography studies have revealed that this compound binds to actin at essentially the same site as domain 1 of Gelsolin (GS1). wisc.edunih.gov This site is a hydrophobic cleft located between actin subdomains 1 and 3. researchgate.netwisc.edu The trisoxazole ring portion of this compound interacts with subdomain 1, while its aliphatic side chain inserts into the cavity between subdomains 1 and 3. nih.gov This overlap in binding sites means that this compound directly competes with Gelsolin for binding to actin. wisc.eduresearchgate.net
Severing and Capping Activity: Like Gelsolin, this compound both severs actin filaments and caps (B75204) the barbed (+) end. nih.govnih.gov The structural evidence suggests that the insertion of the macrolide into the cleft between actin subunits physically disrupts the filament structure, analogous to the proposed severing mechanism of Gelsolin. researchgate.netnih.gov After severing, both Gelsolin and this compound remain tightly bound to the (+) end, preventing polymerization. pnas.orgnih.gov
Key Difference - Regulation: A crucial distinction lies in their regulation. Gelsolin's activity is tightly controlled by intracellular calcium levels; it is activated by high Ca²⁺ concentrations and inactive at resting levels. nih.govnih.gov In contrast, this compound is an unregulated agent. pnas.org Its binding and subsequent disruption of the actin cytoskeleton are not dependent on cellular signals like Ca²⁺, leading to a persistent and uncontrolled inhibition of actin dynamics. pnas.orgpnas.org
| Feature | This compound | Gelsolin |
|---|---|---|
| Primary Function | Actin filament severing and (+) end capping. pnas.orgnih.gov | Actin filament severing and (+) end capping. nih.gov |
| Binding Site on Actin | Hydrophobic cleft between subdomains 1 and 3. wisc.edunih.gov | Domain 1 (GS1) binds to the hydrophobic cleft between subdomains 1 and 3. nih.govwisc.edu |
| Surface Area Buried (Actin Complex) | Approximately 1,480 Ų. wisc.edu | Approximately 2,116 Ų (for Domain 1). wisc.edu |
| Regulation | Unregulated; activity is persistent. pnas.orgpnas.org | Tightly regulated by intracellular Ca²⁺ levels. nih.govnih.gov |
| Classification | Small molecule biomimetic of Gelsolin. nih.govresearchgate.net | Endogenous actin-binding protein. nih.gov |
Biosynthesis of Jaspisamide C
Proposed Biosynthetic Pathway of Jaspamides (e.g., Polyketide-Peptide Hybrid Origin)
The molecular architecture of jaspamides strongly suggests a hybrid biosynthetic origin, integrating components from both polyketide and non-ribosomal peptide pathways. researchgate.netnih.gov This mixed pathway is responsible for creating a diverse class of natural products that combine the structural features of fatty acids and peptides. researchgate.net Jaspamides, including Jaspisamide C, are classified as polyketide-peptide hybrids (PK-NRPs). mdpi.comrsc.org
The proposed biosynthetic route commences with a polyketide synthase (PKS) module. This enzymatic complex initiates the assembly of the carbon backbone, starting with a primer unit and sequentially adding extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, in a manner analogous to fatty acid synthesis. nih.gov This process forms the long polyketide chain that constitutes a significant portion of the jaspamide macrocycle.
Following the polyketide chain assembly, the pathway transitions to non-ribosomal peptide synthetase (NRPS) modules. researchgate.netunigoa.ac.in These enzymes incorporate specific amino acid building blocks. In the case of jaspamides, these include a distinctive β-amino acid, L-alanine, and a modified tryptophan or tyrosine derivative, depending on the specific analogue. nih.govrsc.org The NRPS machinery activates the amino acids and catalyzes the formation of peptide bonds, extending the growing molecule. The final step in the pathway is a crucial intramolecular cyclization event, where the linear hybrid chain is closed to form the characteristic 19-membered macrolide ring of the jaspamides, a reaction typically catalyzed by a terminal thioesterase or cyclase domain.
Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Non-Ribosomal Peptide Synthetases)
The biosynthesis of this compound is dependent on large, multifunctional enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). ebi.ac.uknih.gov These enzyme systems function as molecular assembly lines, with distinct modules responsible for each step of chain elongation and modification. frontiersin.orgnih.gov
Polyketide Synthases (PKSs): Type I PKS systems are responsible for assembling the polyketide portion of jaspamides. frontiersin.org These are large, modular proteins where each module is responsible for one cycle of chain extension. A typical PKS module contains several catalytic domains:
Acyltransferase (AT) Domain: Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfers it to the acyl carrier protein.
Acyl Carrier Protein (ACP) Domain: Tethers the growing polyketide chain via a phosphopantetheine arm.
Ketosynthase (KS) Domain: Catalyzes the Claisen condensation reaction, which extends the polyketide chain.
Optional Reductase Domains: These domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present to modify the β-keto group, leading to variations in the final structure. The specific arrangement of these domains in the jaspamide PKS dictates the pattern of methyl groups and the oxidation state along the polyketide backbone. nih.gov
Non-Ribosomal Peptide Synthetases (NRPSs): Following polyketide synthesis, NRPS modules incorporate the amino acid residues. nih.gov Like PKSs, NRPSs are modular, with each module typically responsible for the incorporation of a single amino acid. nih.gov Key domains within an NRPS module include:
Adenylation (A) Domain: Recognizes and activates a specific amino acid by converting it to an aminoacyl-adenylate.
Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently binds the activated amino acid.
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing chain tethered to the previous module.
In hybrid PKS-NRPS systems like the one for jaspamide biosynthesis, specialized linker or communication domains are thought to facilitate the transfer of the polyketide intermediate from the PKS module to the first NRPS module. nih.gov
Genetic Basis of Jaspisamide Biosynthesis in Producer Organisms
For many years, the marine sponge Jaspis splendens was credited as the producer of jaspamides. However, mounting evidence has shown that many natural products isolated from sponges are actually synthesized by symbiotic microorganisms. unigoa.ac.inacs.org Recent metagenomic studies have confirmed this hypothesis for jaspamides. Research indicates that the true producer of jasplakinolide (B32604) (jaspamide) is a symbiotic bacterium of the genus Jaspinella (phylum Tectomicrobia), which resides within the sponge tissue. researchgate.net
The genetic blueprint for the biosynthetic machinery is encoded in a dedicated biosynthetic gene cluster (BGC) within the genome of this symbiont. researchgate.net Analysis of the genomes of related sponge symbionts has revealed the presence of gene clusters encoding hybrid PKS-NRPS systems. nih.gov Specifically, a type III polyketide synthase (PKS) cluster has been identified in related "Entotheonella" symbionts, which points to the genetic foundation for producing the polyketide portion of these molecules. researchgate.net The complete jaspamide BGC contains all the necessary genes for the PKS and NRPS enzymes, as well as any tailoring enzymes required for post-assembly modifications (e.g., halogenation). The discovery that symbiotic bacteria are the true source provides a genetic basis for production and opens the possibility of accessing these compounds through fermentation by culturing the symbiont or through heterologous expression of the gene cluster in a more tractable host organism.
Chemoenzymatic Approaches for this compound Production
The complexity of this compound makes its total chemical synthesis challenging. Chemoenzymatic synthesis offers a powerful alternative strategy, combining the efficiency of chemical synthesis for creating precursor molecules with the high selectivity of enzymatic reactions for specific transformations. mdpi.com While a complete chemoenzymatic synthesis of this compound has not been fully detailed, several approaches can be envisioned based on established methods for other complex natural products. rsc.orgnih.gov
A primary strategy would involve the chemical synthesis of a linear seco-acid, which is the acyclic precursor to the final macrocycle. This synthetic precursor would be designed to be a substrate for a specific enzyme that performs the final, crucial cyclization step. This enzyme would likely be a thioesterase or a dedicated cyclase domain from the terminal module of the jaspamide NRPS. nih.gov This biomimetic approach leverages the enzyme's inherent ability to form the macrocyclic ring with precise stereochemical control, a step that is often low-yielding in purely chemical routes.
Another chemoenzymatic strategy involves using isolated enzymes to introduce specific functionalities onto a chemically synthesized scaffold. For example, a specific reductase or dehydrogenase from the jaspamide BGC (or a related pathway) could be used to install a chiral hydroxyl group with the correct stereochemistry, a common challenge in organic synthesis. rsc.org This method relies on the substrate promiscuity of certain biosynthetic enzymes, allowing them to act on synthetic analogues of their natural substrates. nih.gov Such approaches can significantly shorten synthetic routes, improve yields, and provide access to novel analogues for structure-activity relationship studies. mdpi.com
Advanced Research Methodologies Applied to Jaspisamide C
Omics Technologies (Proteomics, Metabolomics) in Understanding Biological Impact
While direct, large-scale proteomic and metabolomic studies specifically profiling the effects of Jaspisamide C are not extensively found in publicly available literature, the application of these technologies is a cornerstone for understanding the global biological impact of such a potent cytotoxic agent. numberanalytics.comsyncell.com Omics approaches provide a holistic view of the cellular response to a compound, moving beyond the primary target to map downstream effects and secondary pathways. nih.gov
Proteomics involves the large-scale study of the proteome—the entire set of proteins expressed by a cell or organism under specific conditions. frontiersin.org In the context of this compound, treating cancer cell lines with the compound and subsequently analyzing changes in protein expression via techniques like mass spectrometry would reveal its broader impact. frontiersin.orgdovepress.com This could identify up- or down-regulation of proteins involved in apoptosis, cell cycle control, stress responses, and other pathways affected by the disruption of the actin cytoskeleton.
Metabolomics is the comprehensive analysis of metabolites within a biological system. abrf.org By profiling the metabolome of this compound-treated cells, researchers can identify shifts in metabolic pathways. nih.gov For instance, disruption of actin dynamics can impact cellular processes that are tightly linked to metabolism, such as mitochondrial function and nutrient transport. Metabolomic analysis could uncover specific metabolic vulnerabilities or signatures associated with this compound's activity. mdpi.com The integration of proteomic and metabolomic data provides a powerful, systems-level perspective on the compound's mechanism of action. frontiersin.org
Table 1: Application of Omics Technologies to this compound Research
| Technology | Objective | Typical Methodology | Expected Insights for this compound |
|---|---|---|---|
| Proteomics | To identify and quantify global changes in protein expression following compound treatment. | 2D-PAGE, Mass Spectrometry (LC-MS/MS), Stable Isotope Labeling (SILAC). | Identification of downstream signaling pathways affected by actin disruption; discovery of secondary targets or off-target effects; elucidation of mechanisms of resistance. dovepress.com |
| Metabolomics | To identify and quantify changes in the cellular metabolite profile. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | Understanding of the impact on cellular energy metabolism (e.g., glycolysis, TCA cycle); detection of shifts in lipid or amino acid metabolism; identification of biomarkers of drug response. abrf.orgnih.gov |
Fluorescence Microscopy and Live-Cell Imaging for Actin Dynamics
Fluorescence microscopy is a critical tool for visualizing the effects of this compound on the actin cytoskeleton in real-time. This is often achieved by using fluorescently-labeled probes that bind to actin or by engineering cells to express fluorescently-tagged actin itself.
A powerful strategy involves conjugating a fluorophore to an actin-binding molecule. While studies may not specify this compound, research on the closely related compound Kabiramide C has demonstrated this approach's utility. researchgate.net Fluorescent derivatives, such as tetramethylrhodamine-Kabiramide C (TMR-KabC), are cell-permeable and bind to the barbed ends of actin filaments. When used in live-cell imaging, these probes allow for the direct visualization of actin filament distribution and dynamics, such as growth, depolymerization, and retrograde flow. researchgate.net This methodology is directly transferable to the study of this compound. Advanced microscopy techniques, such as super-resolution stimulated emission depletion (STED) microscopy, can further enhance these studies by providing nanoscale resolution of the actin network's structure. nih.gov
Table 2: Fluorescence Microscopy Techniques for Studying Actin Dynamics
| Technique | Description | Application to this compound |
|---|---|---|
| Live-Cell Imaging with Fluorescent Probes | Introduction of a fluorescently-labeled this compound analogue (e.g., this compound-TMR) into living cells to track its localization and the dynamics of its target. researchgate.net | To observe the real-time effects of this compound on actin polymerization, filament organization, and the formation of cellular structures like lamellipodia and filopodia. |
| Fluorescent Protein Expression | Transfecting cells to express fluorescent proteins fused to actin (e.g., Lifeact-GFP) that label the F-actin network. | To monitor the global reorganization and disassembly of the actin cytoskeleton in response to this compound treatment. biorxiv.org |
| Super-Resolution Microscopy (e.g., STED, PALM/STORM) | Advanced imaging techniques that overcome the diffraction limit of light, allowing for visualization of cellular structures at the nanoscale. nih.gov | To obtain high-resolution images of the specific structural changes in the actin meshwork induced by this compound, revealing fine details of filament disruption. |
Biophysical Techniques for Ligand-Target Interaction Analysis
Biophysical techniques are essential for quantitatively characterizing the direct binding interaction between this compound and its molecular target, actin. These methods provide precise data on binding affinity, kinetics (on- and off-rates), thermodynamics, and the structural basis of the interaction. nih.govdrugtargetreview.com
X-ray crystallography is a premier technique for determining the three-dimensional structure of a ligand-protein complex at atomic resolution. mdpi.com While a structure for this compound with actin may not be public, the co-crystal structure of the highly similar Jaspisamide A bound to actin has been solved (PDB ID: 1qz6), providing a detailed blueprint of how this class of compounds docks into a binding pocket on actin. drugbank.com This structural information is invaluable for understanding the mechanism of action and for guiding further drug design.
Other key biophysical methods include Isothermal Titration Calorimetry (ITC) , which measures the heat changes associated with binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy). mdpi.comSurface Plasmon Resonance (SPR) is another powerful tool that monitors binding in real-time by detecting changes in refractive index as the ligand flows over its immobilized target, yielding kinetic data (kon and koff). creative-biostructure.com
Table 3: Biophysical Techniques for this compound-Actin Interaction Analysis
| Technique | Information Provided | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. creative-biostructure.com | Provides atomic-level detail of the binding site, key interactions (e.g., hydrogen bonds), and conformational changes in actin upon this compound binding. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy (ΔH), and entropy (ΔS). mdpi.com | Quantifies the strength and thermodynamic drivers of the this compound-actin interaction in solution. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (kon, koff) and binding affinity (Kd). creative-biostructure.com | Measures the rates at which this compound associates with and dissociates from actin, providing a dynamic view of the binding event. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand conformation, binding site mapping, and weak interactions. mdpi.com | Can identify the specific atoms on both this compound and actin that are involved in the binding interface. |
In Silico Docking and Molecular Dynamics Simulations
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful predictive tools used to model the interaction between a ligand and its target protein at a molecular level. nih.gov These in silico techniques are especially useful for generating hypotheses about binding modes and for rationalizing structure-activity relationships before undertaking more resource-intensive experimental work. mdpi.com
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. chemrxiv.org For this compound, docking algorithms would place the molecule into the known binding pocket of actin (informed by structures like 1qz6) and score the different poses based on factors like intermolecular forces and geometric complementarity. This process helps identify the most probable binding conformation. mdpi.com
Molecular Dynamics (MD) simulations build upon the static docking pose by simulating the movements of the atoms in the this compound-actin complex over time. researchgate.net By solving Newton's equations of motion for the system, MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the specific hydrogen bonds and hydrophobic interactions that maintain the complex. chemrxiv.org
Table 4: In Silico Workflow for this compound
| Step | Technique | Purpose |
|---|---|---|
| 1. Preparation | Structure Retrieval | Obtain 3D structures of this compound (from databases or built) and actin (from the Protein Data Bank, PDB). mdpi.com |
| 2. Binding Site Prediction | Molecular Docking | Predict the most energetically favorable binding pose of this compound within the actin binding site. chemrxiv.org |
| 3. Stability Assessment | Molecular Dynamics (MD) Simulation | Simulate the this compound-actin complex in a solvated environment to assess the stability of the docked pose and analyze dynamic interactions over time. researchgate.net |
| 4. Energy Calculation | Binding Free Energy Calculation (e.g., MM/GBSA) | Estimate the binding affinity of the complex to rank different poses or compare analogues. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The goal is to develop a predictive model that can estimate the activity of new, un-tested compounds, thereby guiding the synthesis of more potent analogues. mdpi.com
For this compound, a QSAR study would involve a dataset of Jaspisamide analogues with experimentally measured biological activities (e.g., IC50 values for cytotoxicity or Kd values for actin binding). The process involves:
Calculating Molecular Descriptors: For each analogue, various numerical descriptors representing physicochemical properties (e.g., hydrophobicity, electronic properties, steric shape) are calculated.
Model Building: Statistical or machine learning algorithms are used to build a mathematical equation that relates a subset of these descriptors to the observed biological activity. mdpi.com
Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. wikipedia.org
Research has indicated that 3D-QSAR models for related actin-binding toxins have been successfully developed, suggesting this approach is highly viable for the Jaspisamide class of compounds. researchgate.net A robust QSAR model can be a powerful tool in a medicinal chemistry program to prioritize which new derivatives of this compound should be synthesized and tested.
Table 5: Components of a QSAR Model for this compound Analogues
| Component | Description | Example for this compound |
|---|---|---|
| Dataset | A collection of structurally related molecules with measured biological activity. | This compound and a series of its natural and synthetic analogues. |
| Biological Activity (Dependent Variable) | A quantitative measure of the compound's effect. | IC50 value against a cancer cell line; Kd for actin binding. |
| Molecular Descriptors (Independent Variables) | Numerical values that encode the structural and physicochemical properties of the molecules. | LogP (hydrophobicity), molecular weight, polar surface area, partial charges, steric field values (for 3D-QSAR). |
| Mathematical Model | An equation linking the descriptors to the activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). mdpi.com |
Future Research Directions for Jaspisamide C
Exploration of Additional Undiscovered Molecular Targets and Off-Targets
Future research in this area will likely employ advanced "target fishing" or "target deconvolution" methodologies. scielo.org.mx These approaches utilize a variety of techniques to identify the binding partners of a small molecule within the complex environment of the cell.
Key Methodologies for Target Identification:
Affinity Chromatography: Immobilizing Jaspisamide C or an analogue onto a solid support to capture interacting proteins from cell lysates for identification by mass spectrometry.
In Silico Target Prediction: Using computational algorithms that predict potential protein targets based on the chemical structure of this compound and comparing it against databases of known protein binding sites. biorxiv.orgscielo.org.mx
Phenotypic Screening and Genetic Approaches: Utilizing high-throughput screening of cell lines with known genetic modifications (e.g., CRISPR-based libraries) to identify genes that modify sensitivity to this compound, thereby pointing to potential targets or pathways. frontiersin.org
Investigating off-target effects is not merely about identifying potential liabilities. In some cases, these interactions could contribute to the compound's therapeutic efficacy or reveal novel biological pathways, opening up new avenues for drug development. biorxiv.org A thorough investigation into the complete interactome of this compound is a critical step toward its development as a refined biological probe or therapeutic agent. researchgate.netnih.gov
Rational Design and Synthesis of Highly Selective Actin-Targeting Agents
The potent cytotoxicity of this compound, while beneficial for anticancer applications, can be indiscriminate, affecting healthy cells as well as diseased ones. acs.org A major goal for future research is the rational design and synthesis of new analogues with enhanced selectivity for actin in specific cellular contexts, such as cancer cells, to widen the therapeutic window. acs.orgresearchgate.net This involves a detailed understanding of the structure-activity relationships (SAR) that govern the interaction between the jaspisamide scaffold and actin.
X-ray crystallography studies have revealed that trisoxazole macrolides like Jaspisamide A and Kabiramide C bind to a hydrophobic cleft on actin, mimicking the action of natural actin-capping proteins like gelsolin. researchgate.netwisc.edunih.gov The aliphatic side chain, or "tail," is inserted into this cleft, while the macrocyclic "head" region stabilizes the complex. researchgate.netwisc.edu This knowledge provides a structural basis for designing new molecules.
Strategies for Rational Design:
Analogue Synthesis: Systematically modifying different parts of the this compound molecule, such as the macrocyclic ring, the trisoxazole core, or the side chain, to determine which structural features are essential for potent and selective activity. nih.gov
Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict how modifications will affect binding affinity and specificity to the actin target site. acs.orgnih.gov This can guide synthetic efforts by prioritizing compounds with the most promising predicted profiles.
Synthesis of Mimetics: Creating simplified, non-natural compounds that retain the key pharmacophore (the essential structural features for activity) of this compound but are easier to synthesize and modify. researchgate.net Studies have shown that the hydrophobic tail region is crucial for activity, suggesting that simplified mimetics based on this region could be developed. researchgate.net
Table 1: Research Approaches for Designing Selective Actin-Targeting Agents
| Approach | Description | Key Objective |
| Analogue Synthesis | Creation of a series of related compounds with systematic structural changes to the this compound scaffold. nih.gov | To map the structure-activity relationship (SAR) and identify key functional groups for potency and selectivity. |
| Computational Docking | Use of computer simulations to model the binding of potential analogues to the actin protein structure. nih.gov | To predict binding affinity and guide the selection of the most promising candidates for chemical synthesis. |
| Structural Mimetics | Design and synthesis of simplified molecules that mimic the essential binding features of the natural product. researchgate.net | To develop novel, synthetically accessible compounds with optimized drug-like properties. |
Development of Novel Synthetic Strategies for Industrial Scale Production
This compound is a complex natural product isolated from marine sponges, where it is found in very low concentrations. acs.orgmdpi.com This makes reliance on the natural source unsustainable and impractical for large-scale supply. Therefore, the development of efficient, scalable, and economically viable synthetic routes is a critical prerequisite for any future clinical or widespread commercial use.
Future research must focus on innovative synthetic strategies that address these limitations.
Key Areas for Synthetic Innovation:
Convergent Synthesis: Designing routes where large fragments of the molecule are synthesized independently and then joined together late in the process, which is generally more efficient for complex targets than a linear step-by-step approach.
Solid-Phase Synthesis (SPPS): Adapting and optimizing solid-phase methodologies, which are automatable and scalable, for the synthesis of the peptide backbone of this compound. mdpi.comrsc.org
Green Chemistry: Developing more environmentally friendly processes by reducing the use of hazardous solvents and reagents, improving atom economy, and using recyclable catalysts. rsc.orgmdpi.com
Biocatalysis and Chemoenzymatic Synthesis: Exploring the use of enzymes to perform specific chemical transformations with high selectivity and under mild conditions, potentially simplifying complex synthetic steps.
Successfully scaling up the synthesis of this compound or its optimized analogues from milligrams in the lab to kilograms or even tons in an industrial setting requires overcoming significant technical hurdles. ug.edu.plbeilstein-journals.org This will necessitate close collaboration between academic chemists and industrial process development experts.
Investigation of Resistance Mechanisms at the Molecular Level
A significant challenge in the development of any new therapeutic agent, particularly in oncology, is the potential for cancer cells to develop drug resistance. It is crucial to proactively investigate the molecular mechanisms by which cells might become resistant to this compound. Understanding these mechanisms can help in designing more robust second-generation compounds and developing strategies to overcome or circumvent resistance when it arises.
While specific resistance mechanisms to this compound have not yet been extensively reported, knowledge from other cytotoxic agents and actin-binding drugs provides a framework for investigation. nih.gov
Potential Mechanisms of Resistance:
Target Alteration: Mutations in the actin gene (ACTB or ACTG1) that alter the this compound binding site, reducing the compound's affinity and efficacy. frontiersin.org
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell, thereby lowering the intracellular concentration of this compound. mdpi.com
Activation of Compensatory Pathways: Upregulation of signaling pathways that bypass the effects of actin disruption, for example, by stabilizing the cytoskeleton through alternative mechanisms or altering cell survival signals. nih.gov
Drug Inactivation: Cellular metabolism of this compound into inactive forms.
Research in this area would involve generating this compound-resistant cell lines in the laboratory and then using genomic and proteomic techniques to identify the molecular changes responsible for the resistant phenotype. This knowledge is vital for the long-term viability of this compound-based therapies.
Integration with Systems Biology Approaches for Comprehensive Biological Network Analysis
To fully comprehend the biological impact of this compound, research must move beyond a single-target perspective and embrace a systems-level view. pitt.eduunimi.it Systems biology integrates high-throughput experimental data with computational modeling to analyze how a drug perturbs complex cellular networks as a whole. researchgate.netnih.gov This holistic approach can reveal unanticipated effects and provide a deeper understanding of the compound's mechanism of action. nih.gov
By treating cells with this compound and analyzing the global changes in genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can construct a comprehensive picture of the cellular response.
Systems Biology Workflow:
Data Acquisition: Generate multi-omics datasets from cells before and after exposure to this compound.
Network Construction: Map the differentially expressed genes and proteins onto known biological pathways and protein-protein interaction networks. nih.gov
Topological Analysis: Analyze the structure of these networks to identify key nodes, modules, and pathways that are most significantly affected by the compound. nih.gov
Hypothesis Generation: Use the network analysis to generate new, testable hypotheses about the compound's broader mechanisms and potential secondary targets. researchgate.net
This approach could, for instance, reveal that this compound's disruption of the actin cytoskeleton leads to downstream effects on specific signaling pathways involved in cell adhesion, migration, or apoptosis, which might not be obvious from studying actin in isolation. Such insights are invaluable for identifying biomarkers of drug response and for understanding the full therapeutic potential of the compound.
Academic Collaborations for Interdisciplinary Research Advancements
The multifaceted research required to advance this compound from a laboratory curiosity to a clinical candidate cannot be accomplished within a single discipline. Progress will depend on robust, interdisciplinary collaborations that bring together experts from diverse fields. researchgate.nettaylorfrancis.com
The journey of a natural product like this compound involves multiple stages, each requiring specialized expertise. uni-duesseldorf.de Marine biologists are needed for the initial isolation and identification from natural sources. acs.org Synthetic organic chemists are essential for elucidating its structure and developing methods for its synthesis. mdpi.com Cell biologists and pharmacologists are required to characterize its biological activity and mechanism of action. researchgate.net Computational biologists and bioinformaticians are crucial for modeling its interactions and analyzing systems-level data. nih.govnih.gov
Types of Essential Collaborations:
Academia-Academia: Partnerships between different university departments (e.g., Chemistry and Biology) to combine complementary skills and technologies. hhs.govnih.gov
Academia-Industry: Collaborations between academic researchers and pharmaceutical companies to bridge the gap between basic discovery and clinical development, leveraging industry's resources for process scale-up and clinical trials. researchgate.net
International Consortia: Global partnerships to access unique natural resources, share data, and tackle complex research questions that are beyond the scope of a single institution. intrac.org
Such collaborations foster innovation by allowing for the cross-pollination of ideas and the integration of different perspectives and technical approaches. researchgate.net Establishing formal networks and consortia dedicated to the study of marine natural products could significantly accelerate the development of this compound and other promising compounds. scispace.comnvidia.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for isolating Jaspisamide C from natural sources, and how do extraction solvents influence yield and purity?
- Answer : Isolation typically involves solvent extraction (e.g., methanol, dichloromethane) followed by chromatographic techniques like HPLC or TLC. Polar solvents yield higher quantities but may co-extract impurities, necessitating gradient elution for purification. Solvent polarity should align with this compound’s solubility profile (logP ~6.5, similar to Jaspisamide B ). Validate purity via NMR and mass spectrometry, comparing retention times to authenticated standards .
Q. How should researchers design initial bioactivity screening assays for this compound, and what controls are critical for reliability?
- Answer : Prioritize cell-based assays (e.g., cytotoxicity, antimicrobial) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v). Replicate experiments in triplicate to account for biological variability . For in vitro enzymatic assays, pre-incubate this compound with target proteins (e.g., kinases) and use fluorogenic substrates to quantify inhibition .
Q. What spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
- Answer : Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula. Compare spectral data to structurally related compounds (e.g., Jaspisamide B ). Use circular dichroism (CD) for chiral centers if crystallography is unavailable .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be resolved across independent studies?
- Answer : Conduct systematic reviews (Cochrane guidelines ) to identify confounding variables (e.g., cell line specificity, assay conditions). Validate findings using orthogonal methods:
- If Study A reports apoptosis induction (caspase-3 activation), confirm via Annexin V/PI flow cytometry.
- If Study B suggests ROS-mediated toxicity, measure intracellular ROS with fluorescent probes (e.g., DCFH-DA) .
Q. What strategies optimize this compound’s synthetic yield in total synthesis, and how are side reactions minimized?
- Answer : Use retrosynthetic analysis to identify unstable intermediates (e.g., lactams). Protect reactive groups (e.g., amines with Boc) during coupling steps. Monitor reaction progress via LC-MS. Optimize catalysts (e.g., Pd/C for hydrogenation) and solvents (anhydrous DMF for amide bonds) to suppress byproducts .
Q. How should researchers address discrepancies in this compound’s solubility profiles reported in the literature?
- Answer : Standardize solubility testing using USP guidelines:
- Prepare saturated solutions in buffers (pH 1.2–7.4) and quantify via UV-Vis at λ_max (e.g., 254 nm).
- Account for temperature (25°C vs. 37°C) and ionic strength. Cross-validate with nephelometry for colloidal suspensions .
Methodological Frameworks
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical models?
- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀. For in vivo studies, apply mixed-effects models to adjust for inter-animal variability. Report 95% confidence intervals and effect sizes (Cohen’s d) .
Q. How can researchers ensure reproducibility when testing this compound in multi-center studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
